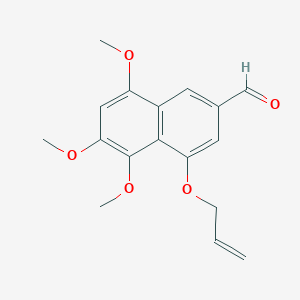![molecular formula C12H8F3N3O B14219235 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol CAS No. 824415-92-1](/img/structure/B14219235.png)
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group enhances the compound’s biological activity and provides unique properties .
Preparation Methods
The synthesis of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods often involve the use of organometallic compounds and nucleophilic displacement of fluorine atoms .
Chemical Reactions Analysis
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological pathways. This leads to its antibacterial, antineoplastic, and antiviral activities .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines such as:
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol lies in its trifluoromethyl group, which enhances its biological activity and provides unique properties compared to other quinoline derivatives.
Properties
CAS No. |
824415-92-1 |
|---|---|
Molecular Formula |
C12H8F3N3O |
Molecular Weight |
267.21 g/mol |
IUPAC Name |
6-hydroxy-7-methyl-2-(trifluoromethyl)imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H8F3N3O/c1-6-2-3-7-9(18(6)19)5-4-8-10(7)17-11(16-8)12(13,14)15/h2-5,19H,1H3 |
InChI Key |
IAUSTFJYVRWIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C(=CC=C3C2=NC(=N3)C(F)(F)F)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


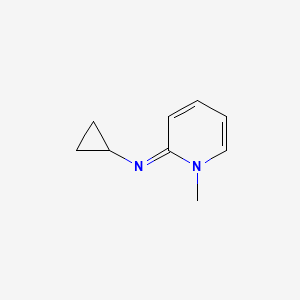

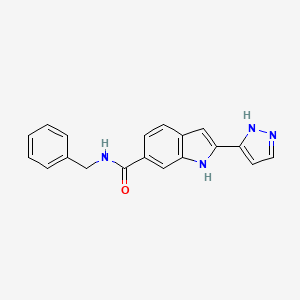

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
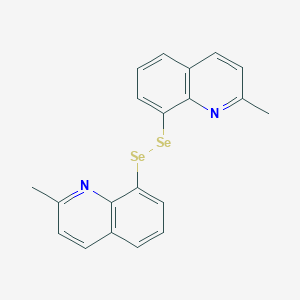

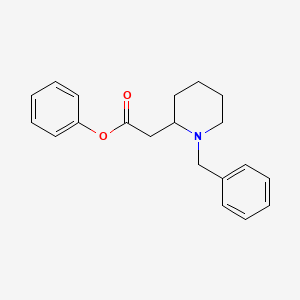

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
